

Application Note: NMR Characterization of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol

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Compound of Interest

Compound Name: (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol

Cat. No.: B558608

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a protected amine, a primary alcohol, and a cyclohexyl moiety, makes it a valuable precursor for the synthesis of various complex molecules, including peptidomimetics and pharmaceutical intermediates. The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability and ease of removal under acidic conditions. Accurate structural elucidation and purity assessment are critical for ensuring the quality and reliability of this starting material. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive characterization of such molecules, providing detailed information about the chemical environment of each atom. This application note provides a detailed protocol for the ^1H and ^{13}C NMR characterization of **(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol**.

Materials and Methods

Sample Preparation

- Accurately weigh 5-10 mg of **(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry vial.

- Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Number of scans: 16
 - Relaxation delay: 1 second
 - Pulse width: 90°
 - Spectral width: -2 to 12 ppm
- ^{13}C NMR Acquisition:
 - Number of scans: 1024
 - Relaxation delay: 2 seconds
 - Pulse program: Proton-decoupled
 - Spectral width: -10 to 220 ppm

Data Processing

The acquired Free Induction Decays (FIDs) for both ^1H and ^{13}C spectra should be processed using appropriate NMR software. The processing steps include:

- Fourier Transformation
- Phase Correction
- Baseline Correction
- Referencing the spectra to the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H and $\delta = 77.16$ ppm for ^{13}C).[1]

- Integration of the signals in the ^1H NMR spectrum.
- Peak picking and assignment for both ^1H and ^{13}C NMR spectra.

Results and Data Interpretation

The following tables summarize the expected ^1H and ^{13}C NMR spectral data for **(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol** in CDCl_3 . Please note that these are predicted values based on the analysis of structurally similar compounds and general NMR chemical shift ranges. Actual experimental values may vary slightly.

^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.8	br s	1H	NH
~3.7 - 3.8	m	1H	H-2
~3.6	dd	1H	H-1a
~3.5	dd	1H	H-1b
~2.0	br s	1H	OH
~1.6 - 1.8	m	5H	Cyclohexyl-H (ax)
1.44	s	9H	Boc (CH_3) ₃
~1.1 - 1.3	m	3H	H-3a, Cyclohexyl-H (eq)
~0.8 - 1.0	m	3H	H-3b, Cyclohexyl-H (eq)

Interpretation of ^1H NMR Spectrum:

- The characteristic singlet for the nine equivalent protons of the Boc group is expected to appear around 1.44 ppm.[\[2\]](#)

- The protons of the cyclohexyl group will produce a series of complex multiplets in the upfield region, typically between 0.8 and 1.8 ppm.
- The diastereotopic protons on C-1 (CH_2OH) are expected to appear as distinct signals, likely doublets of doublets (dd), in the range of 3.5-3.6 ppm due to coupling with the proton on C-2.
- The proton at the chiral center C-2 ($\text{CH}-\text{NH}\text{Boc}$) is expected to be a multiplet around 3.7-3.8 ppm.
- The NH proton of the Boc-carbamate will likely appear as a broad singlet around 4.8 ppm.
- The hydroxyl proton (OH) will also be a broad singlet, with its chemical shift being concentration and temperature-dependent, expected around 2.0 ppm.

¹³C NMR Data

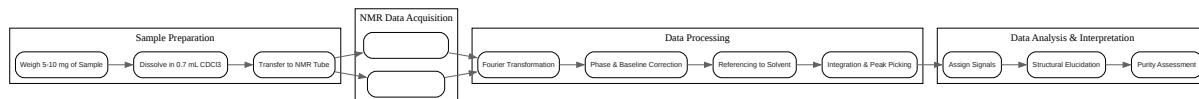
Chemical Shift (δ) ppm	Assignment
~156.0	$\text{C}=\text{O}$ (Boc)
~79.5	$\text{C}(\text{CH}_3)_3$ (Boc)
~65.0	C-1 (CH_2OH)
~53.0	C-2 ($\text{CH}-\text{NH}\text{Boc}$)
~40.0	C-3 (CH_2)
~34.0	Cyclohexyl-CH
~33.0	Cyclohexyl- CH_2
~28.4	$\text{C}(\text{CH}_3)_3$ (Boc)
~26.5	Cyclohexyl- CH_2
~26.0	Cyclohexyl- CH_2

Interpretation of ¹³C NMR Spectrum:

- The carbonyl carbon of the Boc group is expected to have a chemical shift of approximately 156.0 ppm.[3]

- The quaternary carbon of the tert-butyl group will appear around 79.5 ppm.[3]
- The three equivalent methyl carbons of the Boc group will give a strong signal around 28.4 ppm.[3]
- The carbon of the primary alcohol, C-1, is expected at approximately 65.0 ppm.
- The carbon bearing the amino group, C-2, should appear around 53.0 ppm.
- The carbons of the cyclohexyl ring and the methylene bridge (C-3) will resonate in the 26-40 ppm region.

Experimental Workflow Diagram



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Caption: Experimental workflow for the NMR characterization of **(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol**.

Conclusion

This application note provides a comprehensive protocol for the ^1H and ^{13}C NMR characterization of **(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol**. The presented data, although predictive, offers a solid foundation for the structural verification and purity assessment of this important chiral building block. The detailed experimental workflow and data interpretation guidelines will be valuable for researchers in organic synthesis and drug development to ensure the quality of their materials and the accuracy of their scientific findings.

It is recommended to compare experimentally obtained data with the predicted values provided herein for a confident structural assignment.

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References

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